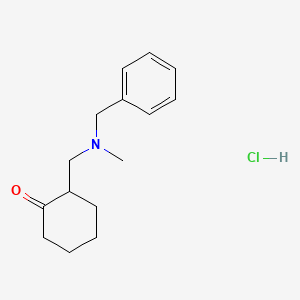![molecular formula C20H31NO5 B561923 (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid CAS No. 160141-23-1](/img/no-structure.png)
(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid” is a chemical compound with the molecular formula C20H31NO5 . It appears as a crystalline powder . The compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact arrangement of these atoms in the molecule would determine its physical and chemical properties.Physical And Chemical Properties Analysis
This compound appears as a crystalline powder . It is soluble in methanol . The compound should be stored at -20° C . Its melting point is 61-63°C .Scientific Research Applications
Chemistry and Biological Activities of Amino Acids and Aromatic Compounds
Chemistry and Bioactivity of Mimosine : Mimosine, a non-protein amino acid, showcases diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Its role in the development of specific inhibitors for various diseases highlights the potential of amino acids in therapeutic applications (Nguyen & Tawata, 2016).
Biodegradation of Aromatic Compounds : Research on Escherichia coli demonstrates its ability to degrade aromatic compounds, offering insights into the microbial catabolism of such substances and their potential in bioremediation and biotransformation strategies (Díaz et al., 2001).
Anticonvulsant GABA Uptake Inhibitor : Studies on tiagabine, a selective GABA uptake inhibitor, underscore the relevance of modifying aromatic compounds for enhancing therapeutic efficacy in epilepsy treatment (Suzdak & Jansen, 1995).
Potential Therapeutic Applications
Neurodegenerative and Psychiatric Diseases : Ursolic acid, a pentacyclic triterpenoid found in plants, exhibits a range of biological activities. Its effects on neurodegenerative and psychiatric conditions, such as Alzheimer's and depression, highlight the therapeutic potential of natural aromatic compounds (Ramos-Hryb et al., 2017).
Electrochemical Biosensors Based on Phenylboronic Acid : The development of biosensors using phenylboronic acid and derivatives for detecting sugars and glycoproteins demonstrates the applicability of aromatic compounds in bioanalytical chemistry and diagnostics (Anzai, 2016).
properties
CAS RN |
160141-23-1 |
|---|---|
Product Name |
(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid |
Molecular Formula |
C20H31NO5 |
Molecular Weight |
365.47 |
IUPAC Name |
(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H31NO5/c1-6-14(2)16(21-19(24)26-20(3,4)5)13-25-17(18(22)23)12-15-10-8-7-9-11-15/h7-11,14,16-17H,6,12-13H2,1-5H3,(H,21,24)(H,22,23)/t14-,16+,17-/m0/s1 |
InChI Key |
FTMLRDMMNWLYOE-UAGQMJEPSA-N |
SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
synonyms |
(αS)-α-[[(2S,3S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylpentyl]oxy]benzenepropanoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)
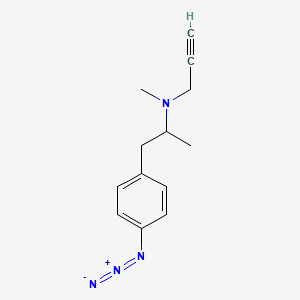
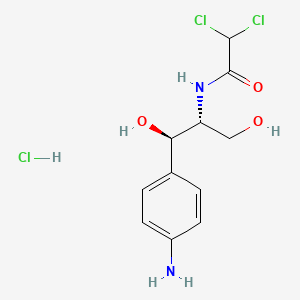
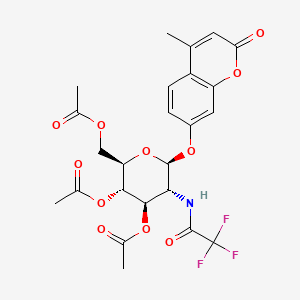

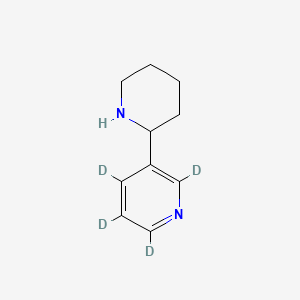
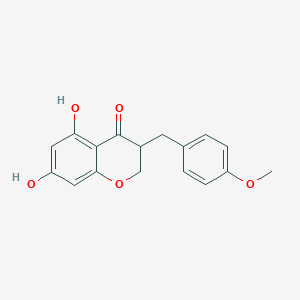
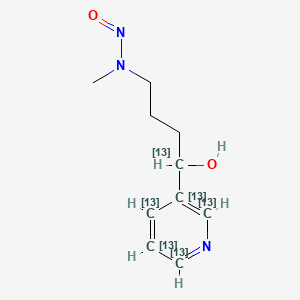
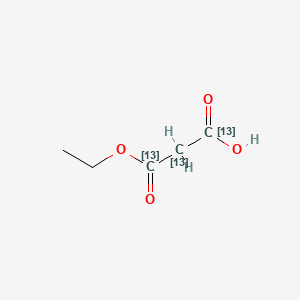
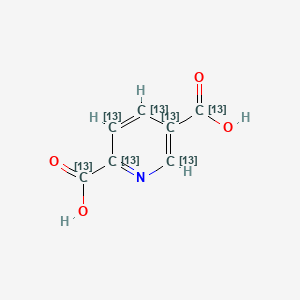
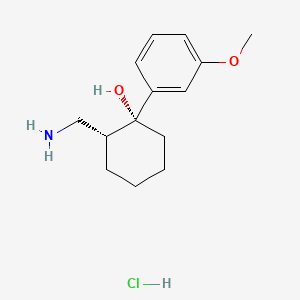
![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)
